Etofenamate-d4 Myristate is a deuterated derivative of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) commonly used in topical formulations for the treatment of muscular and joint pain. The incorporation of deuterium in the myristate form enhances its stability and pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Etofenamate-d4 Myristate is synthesized from Etofenamate, which is derived from the combination of 2-(3-trifluoromethylphenyl)amino benzoic acid and myristic acid. The deuterated form, indicated by the "d4" label, suggests that four hydrogen atoms are replaced by deuterium, which can be beneficial for tracing studies in metabolic pathways.
Etofenamate-d4 Myristate falls under the classification of NSAIDs and is specifically categorized as an anti-inflammatory agent. It is primarily used in topical applications due to its localized effect and reduced systemic absorption.
The synthesis of Etofenamate-d4 Myristate involves several steps:
The synthesis typically requires careful control of reaction conditions, including temperature and time, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for Etofenamate-d4 Myristate is , with a molecular weight of approximately 425.44 g/mol. The structure consists of a myristate chain linked to the Etofenamate moiety, which includes a trifluoromethyl group.
Etofenamate-d4 Myristate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and esterification under acidic or basic conditions.
Etofenamate acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain pathways.
Etofenamate-d4 Myristate is primarily utilized in:
Etofenamate-d4 Myristate is a deuterium-labeled derivative of the anti-inflammatory prodrug Etofenamate Myristate. Its molecular formula is C32H40D4F3NO5, with a precise molecular weight of 583.72 g/mol [5] [8] [9]. The compound features four deuterium atoms (D4) strategically incorporated into the benzoate ring of the Etofenamate moiety, while retaining the myristate (tetradecanoyl) ester group. This isotopic labeling induces a mass shift of +4 Da compared to its non-deuterated counterpart (C32H44F3NO5, MW 579.70 g/mol), enabling distinct detection in mass spectrometry [3] [9].
Table 1: Key Structural Characteristics
Component | Chemical Group | Function |
---|---|---|
Benzoate Ring | C6D4H2 | Core pharmacophore; deuteration enables isotopic tracing |
Aniline Moiety | C6H4CF3 | Binds inflammatory targets (COX/LOX enzymes) |
Diethylene Glycol Linker | -OCH2CH2OCH2CH2- | Enhances lipophilicity and tissue penetration |
Myristate Ester | CH3(CH2)12COO- | Increases lipid solubility; prolongs half-life |
The systematic IUPAC name for this compound is 2-[2-(Tetradecanoyloxy)ethoxy]ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate [5] [9]. This nomenclature explicitly defines:
Spectroscopic characterization (NMR, FT-IR) confirms the structure:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7